3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester
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Overview
Description
3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester is an organic compound with a complex structure that includes a hydroxy group, a dioxo group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester can be achieved through multiple synthetic routes. One common method involves the reaction of isoindoline derivatives with propionic acid and tert-butyl alcohol under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dioxo groups can be reduced to form hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dioxo groups can produce diols .
Scientific Research Applications
3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-1,3-dioxo-1,3-dihydroisoindol-2-yl)propionic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and dioxo groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: Shares a similar isoindoline core structure but differs in the side chain and functional groups.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Contains a similar dioxoisoindoline structure but has an aldehyde group instead of a propionic acid ester.
Uniqueness
Its tert-butyl ester group provides stability and solubility advantages in various solvents, making it a versatile compound for research and industrial use .
Properties
Molecular Formula |
C15H17NO5 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
tert-butyl 3-(4-hydroxy-1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C15H17NO5/c1-15(2,3)21-11(18)7-8-16-13(19)9-5-4-6-10(17)12(9)14(16)20/h4-6,17H,7-8H2,1-3H3 |
InChI Key |
TUKXVDFFJIRASR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN1C(=O)C2=C(C1=O)C(=CC=C2)O |
Origin of Product |
United States |
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